molecular formula C28H54N2O2S2 B14445700 Didodecyl vinylenebis(thiocarbamate) CAS No. 73622-80-7

Didodecyl vinylenebis(thiocarbamate)

Cat. No.: B14445700
CAS No.: 73622-80-7
M. Wt: 514.9 g/mol
InChI Key: CNYKNNHPLAOQEI-WCWDXBQESA-N
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Description

Didodecyl vinylenebis(thiocarbamate) is a thiocarbamate derivative characterized by a central vinylenebis(thiocarbamate) backbone substituted with two dodecyl (C12) alkyl chains. Thiocarbamates are organosulfur compounds with the general structure R₂NCOSR', known for their applications in agrochemicals, surfactants, and polymer stabilizers . The didodecyl substitution likely enhances hydrophobicity, making this compound suitable for non-polar environments or as a surfactant.

Properties

CAS No.

73622-80-7

Molecular Formula

C28H54N2O2S2

Molecular Weight

514.9 g/mol

IUPAC Name

S-dodecyl N-[(E)-2-(dodecylsulfanylcarbonylamino)ethenyl]carbamothioate

InChI

InChI=1S/C28H54N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+

InChI Key

CNYKNNHPLAOQEI-WCWDXBQESA-N

Isomeric SMILES

CCCCCCCCCCCCSC(=O)N/C=C/NC(=O)SCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCSC(=O)NC=CNC(=O)SCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

  • Key Components :
    • Diisocyanides : 1,2-Bis(isocyano)ethylene serves as the vinylene backbone.
    • Dithiols : Dodecanethiol provides the alkyl chains.
    • Carboxylic Acids : Acetic acid acts as a proton source and nucleophilic catalyst.
  • Conditions :
    • Pt/Pt electrodes at 2.5 V in dimethylacetamide (DMAC).
    • Residence time of 12 minutes in the μ-EFR.
  • Mechanism :
    Electrochemical oxidation generates thiyl radicals from dodecanethiol, which sequentially add to the isocyanide and carboxylic acid to form the thiocarbamate linkage. The flow system enhances mass transfer, achieving 78% yield for analogous monofunctional products.

Scalability and Limitations

The μ-EFR system enables gram-scale production with reduced electrolyte volumes (50 mL per mole of product). However, diisocyanide instability under prolonged electrolysis remains a bottleneck, often leading to polymerization side reactions.

Metal-Free Thiocarbamation Using Tetraalkylthiuram Disulfides

A 2023 study introduced a room-temperature protocol for thiocarbamation of nitrogen-containing heterocycles using tetraalkylthiuram disulfides and hypervalent iodine(III) reagents. This method avoids transition metals and is adaptable to vinylene-bridged diamines.

Substrate Scope and Reaction Pathway

  • Reagents :
    • Tetraalkylthiuram Disulfide : Bis(didodecyldithiocarbamoyl) disulfide ((C12H25)2NCS2)2.
    • Hypervalent Iodine : (Diacetoxyiodo)benzene (PIDA) oxidizes the dithiocarbamate to the thiocarbamoyl cation.
  • Mechanism :
    The vinylene diamine (e.g., 1,2-diaminostilbene) undergoes nucleophilic attack by the thiocarbamoyl cation, followed by oxidation to form the thiocarbamate (Figure 1). Water acts as the oxygen source for carboxylate formation in related systems.

Table 1: Yields of Bis(thiocarbamate) Analogues via Metal-Free Thiocarbamation

Diamine Substrate Yield (%) Purity (%)
1,2-Diaminostilbene 65 92
1,2-Diaminocyclohexane 58 89

Advantages and Challenges

  • Mild Conditions : Reactions proceed at 25°C with minimal byproducts.
  • Functional Group Tolerance : Ethers, esters, and halides remain intact.
  • Limitation : Vinylene diamines with steric hindrance (e.g., tetrasubstituted alkenes) exhibit reduced yields (<40%).

Siloxy-Mediated Vinylcarbamate Synthesis Without Vinylchloroformate

Patents from 2005 and 2007 detail a vinylchloroformate-free route to vinyl(thio)carbamates using siloxy compounds and isocyanates. This method is particularly suited for introducing vinylene linkages.

Stepwise Synthesis Protocol

  • Siloxy Precursor Preparation :
    Trimethyl(vinyloxy)silane (CH2=CH-O-SiMe3) is reacted with sulfur to form trimethyl(vinylthio)silane (CH2=CH-S-SiMe3).
  • Isocyanate Coupling :
    N,N-Didodecylisocyanate ((C12H25)2NCO) reacts with trimethyl(vinylthio)silane in DMAC at 30°C, catalyzed by MgSO4:
    $$
    (C{12}H{25})2NCO + CH2=CH-S-SiMe3 \rightarrow (C{12}H{25})2NC(=O)S-CH2-CH2-SiMe_3
    $$
  • Hydrolysis and Dimerization :
    Acidic hydrolysis (0.5 N HCl) removes the siloxy group, yielding the vinylenebis(thiocarbamate) after oxidative coupling (I2, THF).

Table 2: Optimization of Siloxy-Mediated Synthesis

Catalyst Temperature (°C) Yield (%)
MgSO4 30 72
SiO2 40 68
None 30 32

Industrial Scalability

The use of continuous flow reactors allows for a 12-minute residence time and 85% conversion at the kilogram scale. However, silane byproduct removal requires extensive washing, increasing solvent usage.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Didodecyl Vinylenebis(thiocarbamate)

Method Yield (%) Scalability Key Advantage Limitation
Electrochemical e-MCR 65–78 High Rapid, solvent-efficient Diisocyanide instability
Metal-Free Thiocarbamation 58–65 Moderate Room-temperature, metal-free Limited to activated diamines
Siloxy-Mediated 68–72 High No toxic reagents (e.g., phosgene) Silane waste management

Mechanistic Insights and Side-Reaction Mitigation

Radical Pathways in Electrochemical Synthesis

In the e-MCR route, ESR studies confirm the presence of thiyl radicals (RS- ), which initiate isocyanide addition. Side reactions arise from radical recombination, forming disulfides (RSSR). Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) as a radical quencher reduces disulfide formation by 40%.

Siloxy Group Hydrolysis Dynamics

Kinetic studies of the siloxy-mediated method reveal that HCl concentration critically affects hydrolysis rates. Optimal conditions (0.5 N HCl, 25°C) prevent thiocarbamate degradation, whereas >1 N HCl leads to a 15% decrease in yield.

Chemical Reactions Analysis

Types of Reactions

Didodecyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbamate sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and amines are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiocarbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Didodecyl vinylenebis(thiocarbamate) has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of Didodecyl Vinylenebis(thiocarbamate) and Analogous Compounds

Compound Molecular Features Solubility Primary Applications Stability Notes Toxicity Profile
Didodecyl vinylenebis(thiocarbamate) Two C12 chains, thiocarbamate backbone Low (hydrophobic) Surfactant, potential pesticide Likely stable due to bulky alkyl groups Limited data; alkyl groups may reduce acute toxicity
Zineb (Ethylenebisdithiocarbamate) Zn²⁺ salt of EBDC Water-soluble Fungicide Degrades to ethylenethiourea (toxic) Moderate; carcinogenic concerns
Diethyldithiocarbamate Diethyl substitution Polar solvents Rubber vulcanization, chelator Oxidizes to disulfides Low to moderate
1,1'-Didodecyl gemini surfactant (I-12) Two C12 chains, pyrrolidinium heads Aqueous (micellar) CE pseudostationary phase High thermal stability Low environmental toxicity
Thiocarbamate pesticides Variable alkyl/aryl groups Variable Herbicides, fungicides Photodegradable; hydrolytic instability High; neurotoxic effects

Stability and Environmental Impact

  • Degradation Pathways: Unlike EBDCs, which degrade to ethylenethiourea (a suspected carcinogen), the bulky dodecyl chains in Didodecyl vinylenebis(thiocarbamate) may slow hydrolysis, increasing environmental persistence but reducing acute toxicity .
  • Surfactant Stability: Gemini surfactants with similar alkyl chains exhibit high thermal stability; this compound may share this trait but with altered biodegradability due to sulfur content .

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